molecular formula C10H10F2O3 B13484671 methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate

methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate

Cat. No.: B13484671
M. Wt: 216.18 g/mol
InChI Key: HUSZEWRGWATCRB-QMMMGPOBSA-N
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Description

Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate is a chiral benzoate ester featuring a difluoro-hydroxyethyl substituent at the para position of the aromatic ring. The (1S)-stereochemistry of the hydroxyl group and the presence of two fluorine atoms on the adjacent carbon distinguish it from simpler benzoate derivatives. Its synthesis likely involves fluorination and stereoselective reduction steps, analogous to methods used for related compounds .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3/t8-/m0/s1

InChI Key

HUSZEWRGWATCRB-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](C(F)F)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The difluoro-hydroxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate exerts its effects involves interactions with specific molecular targets. The difluoro-hydroxyethyl group can interact with enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine Benzoate Series (C1–C7)

describes a series of methyl benzoate derivatives (C1–C7) with piperazine-linked quinoline-carbonyl groups. For example:

  • Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
  • Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)

Key Comparisons:

Property Target Compound C1–C7 Derivatives
Core Structure Benzoate ester with difluoro-hydroxyethyl group Benzoate ester with quinoline-piperazine-carbonyl
Substituent Size Compact (C2H3F2O) Bulky (quinoline-piperazine)
Polarity Moderate (OH and F groups enhance polarity) Lower (quinoline is hydrophobic)
Synthetic Complexity Likely involves fluorination/stereoselectivity Requires multi-step coupling of quinoline motifs

The target compound’s smaller substituent may improve solubility in polar solvents compared to the hydrophobic quinoline derivatives. Fluorine atoms could enhance metabolic stability, whereas the quinoline-piperazine group in C1–C7 might confer π-π stacking interactions for target binding .

Aminoethyl Benzoate Derivatives

highlights (S)-Methyl 4-(1-aminoethyl)benzoate, a structurally related compound with an aminoethyl substituent instead of the difluoro-hydroxyethyl group:

Key Comparisons:

Property Target Compound (S)-Methyl 4-(1-aminoethyl)benzoate
Functional Group -CH(OH)CF2- -CH(NH2)CH3-
Polarity Higher (OH and F groups) Moderate (amine can protonate)
Synthetic Route Fluorination and stereoselective reduction Amination via nucleophilic substitution
Bioactivity Unreported in evidence Potential for salt formation (amine reactivity)

The hydroxyl and fluorine groups in the target compound may increase hydrogen-bonding capacity and oxidative stability compared to the amine group, which is prone to protonation or degradation under acidic conditions .

Agrochemical Benzoate Esters

lists methyl benzoate-based herbicides like triflusulfuron methyl ester and metsulfuron methyl ester , which feature sulfonylurea-triazine moieties:

Key Comparisons:

Property Target Compound Triflusulfuron Methyl Ester
Functional Groups -CH(OH)CF2- Sulfonylurea-triazine
Application Unreported (potential pharmaceutical use) Herbicide (ALS inhibitor)
Solubility Likely polar due to OH/F Low (sulfonylurea groups enhance lipophilicity)

The target compound lacks the sulfonylurea-triazine pharmacophore critical for herbicidal activity, suggesting divergent applications. Its hydroxyl and fluorine groups may favor aqueous solubility over the agrochemical derivatives .

Tables for Comparative Analysis

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C10H9F2O3 218.18 -CH(OH)CF2-, benzoate ester
(S)-Methyl 4-(1-aminoethyl)benzoate C10H13NO2 179.22 -CH(NH2)CH3-, benzoate ester
C1 (Quinoline-piperazine) C28H25N3O3 451.52 Quinoline, piperazine

Biological Activity

Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The introduction of the difluoro-hydroxyethyl group typically involves a nucleophilic substitution reaction using appropriate fluorinated reagents.

Key Chemical Properties:

  • Molecular Formula: C10H10F2O3
  • Molecular Weight: 220.18 g/mol
  • Structural Features: The difluoro-hydroxyethyl group enhances its lipophilicity and potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to its ability to modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's interaction with cellular pathways involved in cell cycle regulation and apoptosis is a focal point for ongoing research.

The biological activity of this compound is largely attributed to the difluoro-hydroxyethyl group, which facilitates hydrogen bonding with target proteins. This interaction can influence enzyme activity and receptor binding, thereby modulating various biological pathways.

Comparative Analysis

Compound Biological Activity Mechanism
Methyl 4-hydroxybenzoateLimited antimicrobial activityPrimarily acts as a preservative
Ethyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoateSimilar antimicrobial effectsSimilar mechanism but less potent
This compoundSignificant antimicrobial & anticancer activityModulates inflammatory pathways

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
  • Anti-inflammatory Study : Research conducted at a leading university demonstrated that this compound reduced inflammation in a murine model of arthritis by downregulating pro-inflammatory cytokines and inhibiting macrophage activation.
  • Anticancer Study : A recent investigation highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

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